molecular formula C16H14N2O3 B1429360 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 942195-83-7

4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B1429360
CAS No.: 942195-83-7
M. Wt: 282.29 g/mol
InChI Key: ALVXSXAHKPXTSN-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid is an organic compound with a significant imidazole ring structure The benzyloxy group adds a dimension of complexity, often giving rise to varied chemical properties and biological activities

Mechanism of Action

Benzimidazoles

are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole moiety . They have been extensively explored for their pharmacological properties and are used in a wide range of therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid involves several steps, generally starting with a benzo[d]imidazole derivative.

  • Nitration: : Introducing a nitro group into the parent compound.

  • Reduction: : Converting the nitro group to an amino group.

  • Benzylation: : Adding the benzyloxy group via a substitution reaction.

  • Carboxylation: : Finally, introducing the carboxylic acid group.

Industrial Production Methods: Industrial production typically involves optimizing these steps for large-scale synthesis, focusing on yield and cost-effectiveness. Catalysts and specific reaction conditions like temperature and pH are adjusted to maximize efficiency.

Chemical Reactions Analysis

4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid undergoes various reactions:

Oxidation: : The benzyloxy group can be oxidized to form corresponding aldehydes or acids. Reduction : Reduction might target the carboxylic group, reducing it to an alcohol. Substitution : Substituting reactions at the imidazole ring or the benzyloxy group are common.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminium hydride, catalytic hydrogenation.

  • Substitution: Halides, nucleophiles under basic or acidic conditions.

Major Products

  • Oxidation of the benzyloxy group results in benzaldehyde or benzoic acid derivatives.

  • Reduction of the carboxylic acid to alcohol results in benzyl alcohol derivatives.

  • Substitution leads to a variety of functionalized benzimidazole derivatives.

Scientific Research Applications

4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid has been explored for various applications:

Chemistry: : Used as an intermediate in synthesizing more complex organic compounds. Biology : Studied for potential enzyme inhibition properties. Medicine : Investigated for anti-cancer and anti-microbial properties. Industry : Utilized in creating advanced materials with specific chemical resistances.

Comparison with Similar Compounds

4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid can be compared with other benzimidazole derivatives like:

  • 2-Methylbenzimidazole: : Lacks the benzyloxy group, making it less versatile.

  • 4-Hydroxy-2-methylbenzimidazole: : Has a hydroxyl instead of a benzyloxy group, affecting its reactivity.

  • 6-Carboxy-2-methylbenzimidazole: : Has no benzyloxy group, limiting its applications compared to the original compound.

Each of these derivatives has unique properties and applications, but the inclusion of the benzyloxy group in our compound adds to its uniqueness, expanding its utility in various fields.

That's a deep dive into this compound. Any other compounds you’re curious about?

Properties

IUPAC Name

2-methyl-7-phenylmethoxy-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-17-13-7-12(16(19)20)8-14(15(13)18-10)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVXSXAHKPXTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-methyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carbonitrile (3.82 g, 14.5 mmol, STEP 3) and potassium hydroxide (85%, 10.2 g, 15.4 mmol) in ethylene glycol (50 mL) was heated to 170° C. for 20 minutes in the microwave synthesizer (Biotage, Emrys Optimizer). After cooling to room temperature, the mixture was acidified with 2M hydrochloric acid aqueous solution (pH=3). The precipitated solid was collected by filtration to afford the title compound as a white solid (3.83 g, 93%).
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
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4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
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Reactant of Route 6
4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid

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